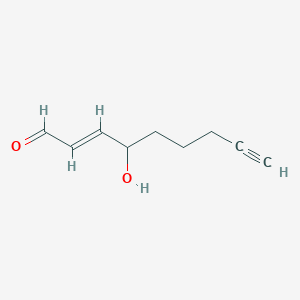

4-Hydroxynonenal alkyne

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(E)-4-hydroxynon-2-en-8-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECVCDYORIBBT-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C=CC=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC(/C=C/C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Hydroxynonenal Alkyne: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the synthesis protocol for 4-Hydroxynonenal (B163490) (HNE) alkyne, a valuable chemical probe for studying lipid peroxidation and its role in various physiological and pathological processes. This document details the multi-step synthesis, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows.

4-Hydroxynonenal (HNE) is a highly reactive α,β-unsaturated aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[1][2] It is a widely recognized biomarker of oxidative stress and is implicated in a range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][3] The alkyne analog of HNE serves as a powerful tool for "click chemistry," enabling the specific and efficient labeling and identification of HNE-modified proteins and other biomolecules.[1][4]

Multi-Step Synthesis of 4-Hydroxynonenal Alkyne

The synthesis of this compound is a multi-step process that begins with the coupling of a sulfinate with an appropriate alkynyl aldehyde, followed by a series of protection, reduction, oxidation, and deprotection steps. The overall synthetic scheme is adapted from procedures developed for HNE and its analogs.[5]

Experimental Protocol

Step 1: Synthesis of the α,β-Unsaturated Ester Intermediate

The synthesis commences with the coupling of a sulfinate (compound 7 in the referenced literature) with an alkynyl aldehyde to form the α,β-unsaturated ester.[5] This reaction establishes the core structure of the HNE backbone.

Step 2: Silyl (B83357) Protection of the Hydroxyl Group

To prevent unwanted side reactions in subsequent steps, the hydroxyl group is protected with a silyl ether, typically using a reagent like tert-butyldimethylsilyl chloride (TBDMSCl). This protection is crucial for the selective reduction of the ester group in the following step.[5]

Step 3: Reduction of the Ester to an Alcohol

The ester functionality is selectively reduced to a primary alcohol using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H). This step is performed at low temperatures to ensure selectivity and prevent reduction of the double bond.[5]

Step 4: Oxidation of the Alcohol to an Aldehyde

The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent, such as a Swern oxidation or Dess-Martin periodinane, to yield the protected HNE-alkyne.[5]

Step 5: Deprotection of the Silyl Ether

In the final step, the silyl protecting group is removed under acidic conditions, for instance, using aqueous hydrofluoric acid (HF) in acetonitrile, to yield the final product, this compound.[5]

Quantitative Data Summary

The following tables summarize key quantitative data, including the characterization of a key intermediate in the synthesis of 4-HNE alkyne.

Table 1: Spectroscopic Data for Silyl-Protected α,β-Unsaturated Ester Intermediate (9b) [4][5]

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 6.88 (dd, 1H, J = 4.8, 15.6 Hz), 5.95 (dd, 1H, J = 1.8, 15.6 Hz), 4.33 (m, 1H), 4.17 (dq, 2H, J = 1.5, 7.2 Hz), 2.18 (dt, 2H, J = 2.7, 6.9 Hz), 1.92 (t, 1H, J = 2.7 Hz), 1.60 (m, 4H), 1.27 (t, 3H, J = 7.2 Hz), 0.89 (s, 9H), 0.04 (s, 3H), 0.01 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 166.6, 150.5, 120.1, 84.0, 71.0, 68.6, 60.3, 36.1, 25.8, 23.5, 18.4, 18.2, 14.2, -4.6, -5.0 |

| HRMS (MALDI) | Calculated for C₁₇H₃₀O₃Si (M+H): 311.2042, Observed: 311.2046 |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Formal Name | 4-hydroxynon-2E-en-8-ynal |

| Molecular Formula | C₉H₁₂O₂ |

| Formula Weight | 152.2 |

| CAS Number | 1011268-23-7 |

Biological Signaling and Experimental Applications

4-HNE is a known modulator of various signaling pathways, primarily through its ability to form covalent adducts with nucleophilic residues in proteins, such as cysteine, histidine, and lysine.[2][6] This modification can alter protein function and trigger cellular responses to oxidative stress.

Caption: 4-HNE formation and its impact on cellular signaling pathways.

The alkyne functionality of 4-HNE alkyne allows for its use in bioorthogonal "click chemistry" reactions. This enables the specific labeling and subsequent identification of proteins that are targeted by HNE within a complex biological sample.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 3. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? [mdpi.com]

mechanism of 4-hydroxynonenal protein adduction

An In-depth Technical Guide to the Mechanism of 4-Hydroxynonenal (B163490) Protein Adduction

Introduction

4-hydroxy-2-nonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated during the oxidative degradation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid.[1][2] Initially recognized as a cytotoxic product of lipid peroxidation, 4-HNE is now established as a critical signaling molecule that mediates a wide range of cellular processes.[1][3] Its biological effects, which span from adaptive stress responses to the pathogenesis of diseases like cancer and neurodegenerative disorders, are primarily attributed to its ability to form covalent adducts with macromolecules, most notably proteins.[4][5] This adduction can profoundly alter protein structure and function, thereby modulating complex signaling networks.[6]

This technical guide provides a comprehensive overview of the core mechanisms of 4-HNE protein adduction, details the key experimental protocols used for its study, and presents quantitative data and signaling pathway visualizations for researchers, scientists, and drug development professionals.

Core Chemical Mechanisms of Protein Adduction

The high electrophilicity and reactivity of 4-HNE are conferred by three functional groups: a carbon-carbon double bond (C=C), a carbonyl group (aldehyde), and a hydroxyl group.[5] These features allow 4-HNE to react with nucleophilic amino acid residues in proteins primarily through two distinct mechanisms: Michael addition and Schiff base formation.[1][2]

Michael Addition

The predominant reaction for 4-HNE protein adduction is the 1,4-Michael addition.[1][7] In this reaction, a nucleophilic amino acid side chain—typically the thiol group of cysteine (Cys) or the imidazole (B134444) group of histidine (His)—attacks the electron-deficient C3 of the α,β-unsaturated aldehyde.[7][8] The ε-amino group of lysine (B10760008) (Lys) can also participate in this reaction, although it is less favored.[1] The initial Michael adduct can subsequently cyclize to form a more stable hemiacetal.[7][9]

Schiff Base Formation

An alternative mechanism involves the reaction of the C1 carbonyl group of 4-HNE with the primary ε-amino group of a lysine residue.[2][10] This condensation reaction forms a Schiff base (an imine). While this reaction is often reversible, the initial adduct can undergo subsequent cyclization and dehydration reactions to form stable pyrrole (B145914) derivatives.[1][10]

Figure 1: Core reaction mechanisms of 4-HNE protein adduction.

Quantitative Data: Amino Acid Reactivity and Adducts

The propensity of 4-HNE to react with different amino acids is not uniform. The nucleophilicity and accessibility of the residue side chain dictate the reaction kinetics. The generally accepted order of reactivity for Michael addition is Cysteine >> Histidine > Lysine.[11][12]

Table 1: Summary of 4-HNE Adducts on Amino Acids

This table summarizes the types of adducts formed, the reaction mechanism, and the resulting mass increase, which is fundamental for identification by mass spectrometry.

| Target Amino Acid | Nucleophilic Group | Primary Reaction | Mass Shift (Da) | Adduct Stability | Reference |

| Cysteine (Cys) | Thiol (-SH) | Michael Addition | +156 | Stable | [11][13] |

| Histidine (His) | Imidazole Ring | Michael Addition | +156 | Stable | [9][11] |

| Lysine (Lys) | ε-Amino (-NH₂) | Michael Addition | +156 | Reversible | [9][10] |

| Lysine (Lys) | ε-Amino (-NH₂) | Schiff Base (dehydrated) | +138 | Stable after rearrangement | [1][14] |

| Lysine (Lys) | ε-Amino (-NH₂) | Pyrrole Formation | +120 | Stable | [14] |

| Arginine (Arg) | Guanidinium Group | Michael Addition | +156 | Less common | [1][14] |

Biological Consequences and Key Signaling Pathways

The covalent modification of proteins by 4-HNE can lead to significant functional consequences, including enzyme inhibition, disruption of protein-protein interactions, and altered cellular localization. These molecular events culminate in the modulation of critical signaling pathways.

The NRF2/KEAP1 Antioxidant Response Pathway

A classic example of 4-HNE's role in signaling is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, the master regulator of the cellular antioxidant response.[15][16]

-

Basal State: Under normal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 facilitates the ubiquitination and subsequent proteasomal degradation of NRF2.[17]

-

Activation by 4-HNE: As an electrophile, 4-HNE reacts with highly sensitive cysteine residues on KEAP1 (e.g., Cys151, Cys273, Cys288).[16][18] This adduction induces a conformational change in KEAP1, inhibiting its ability to target NRF2 for degradation.[15]

-

Cellular Response: Stabilized NRF2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This leads to the upregulation of a suite of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases (GSTs).[15][18]

Figure 2: Activation of the NRF2/KEAP1 pathway by 4-HNE.

Experimental Protocols for the Study of 4-HNE Adduction

Identifying the protein targets of 4-HNE and mapping the specific adduction sites are crucial for understanding its biological function. A combination of immunochemical and mass spectrometry-based methods is typically employed.

Immunochemical Detection: Western Blotting

Western blotting provides a straightforward method for detecting the overall level of HNE-protein adducts in a biological sample.

Protocol:

-

Protein Extraction: Lyse cells or homogenize tissues in a suitable buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate 20-50 µg of total protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]

-

Blocking: Block non-specific binding sites on the membrane by incubating it for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBS-T).[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HNE-Michael adducts (e.g., anti-HNE monoclonal antibody) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[19][20]

-

Washing: Wash the membrane three to five times for 5-10 minutes each with TBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) that recognizes the primary antibody.[20]

-

Detection: After further washing steps, detect the HNE-modified proteins using an enhanced chemiluminescence (ECL) substrate and visualize the signal by exposing the membrane to X-ray film or using a digital imager.[20] A loading control (e.g., anti-actin or anti-GAPDH) should be used to ensure equal protein loading.[19]

Site-Specific Identification: Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is the definitive tool for identifying specific protein targets and pinpointing the exact amino acid residues modified by 4-HNE.[4][20]

Protocol Workflow:

-

Sample Preparation: Extract proteins from control and 4-HNE-treated cells or tissues.

-

Protein Digestion: Denature the proteins, reduce disulfide bonds, and alkylate cysteine residues. Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin. This can be done in-solution or after separating proteins on an SDS-PAGE gel (in-gel digestion).[20]

-

(Optional) Enrichment: To identify low-abundance adducted peptides, an enrichment step can be performed. This often involves using a 4-HNE analogue containing a "click chemistry" tag (e.g., an alkyne or azide (B81097) group), which can then be conjugated to biotin (B1667282) for affinity purification on streptavidin beads.[21]

-

LC-MS/MS Analysis: Separate the complex peptide mixture using liquid chromatography (LC) coupled directly to a tandem mass spectrometer (MS/MS).[22]

-

MS1 Scan: The mass spectrometer scans the eluting peptides to determine their mass-to-charge (m/z) ratios.

-

MS2 Scan (Fragmentation): The instrument selects precursor ions (peptides) of interest and fragments them. It then measures the m/z of the resulting fragment ions.[22]

-

-

Database Searching and Data Analysis: The fragmentation spectra (MS2) are searched against a protein sequence database. Software algorithms identify peptides by matching the experimental fragmentation patterns to theoretical patterns. A modification corresponding to the mass of the HNE adduct (+156.115 Da for a Michael adduct) is included as a variable modification on Cys, His, Lys, and Arg residues.[14] This allows for the precise identification of the modified peptide sequence and the specific site of adduction.

Figure 3: General workflow for MS-based identification of HNE adduction sites.

Table 2: Examples of Identified 4-HNE Protein Targets and Adduction Sites

| Protein Target | Function | Identified Adduction Site(s) | Reference |

| KEAP1 | NRF2 Repressor | Cys151, Cys273, Cys288 | [16][18] |

| Tubulin α-1B chain | Cytoskeleton | Cys295 | [20] |

| α-actinin-4 | Cytoskeleton | Cys351, Cys499 | [20] |

| Vimentin | Cytoskeleton | Cys328 | [20] |

| Aldolase A | Glycolysis | His246 | [20] |

| IκB kinase (IKK) | NF-κB Signaling | Cysteine residues | [21] |

| Heat Shock Protein 70/90 | Stress Response | Multiple residues | [21] |

References

- 1. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic aspects of the biochemical reactivity of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural definition of early lysine and histidine adduction chemistry of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western blot analysis for 4-hydroxy-2-nonenal (HNE)-modified proteins in paraquat-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Mass Spectrometric Analysis of 4-hydroxy-2-(E)-nonenal Modification of Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

The Alkyne Handle: A Technical Guide to the Comparative Reactivity of 4-HNE Alkyne with Cysteine and Histidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxynonenal (B163490) (4-HNE), a key electrophilic byproduct of lipid peroxidation, plays a significant role in cellular signaling and the pathogenesis of numerous diseases by forming covalent adducts with proteins. The introduction of a terminal alkyne to the 4-HNE molecule (4-HNE alkyne) has provided researchers with a powerful tool for the detection and identification of these protein targets through bioorthogonal "click" chemistry. This technical guide provides an in-depth analysis of the comparative reactivity of 4-HNE alkyne with two of its primary amino acid targets: cysteine and histidine. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the critical role of 4-HNE in the Nrf2 signaling pathway.

Introduction: The Significance of 4-HNE and its Alkyne Probe

Under conditions of oxidative stress, polyunsaturated fatty acids in cellular membranes undergo peroxidation, leading to the formation of various reactive aldehydes. Among these, 4-hydroxy-2-nonenal (4-HNE) is one of the most abundant and extensively studied.[1] Its electrophilic nature allows it to readily react with nucleophilic amino acid residues in proteins, primarily cysteine, histidine, and lysine (B10760008), through a Michael addition mechanism.[2][3] These modifications can alter protein structure and function, thereby impacting a multitude of cellular processes and signaling pathways.[4][5]

To better understand the "adductome" of 4-HNE, chemical probes have been developed. 4-HNE alkyne is a structurally analogous molecule that contains a terminal alkyne group, which can be utilized for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[6][7] This allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, to 4-HNE-modified proteins, facilitating their enrichment and identification.[8][9] Understanding the inherent reactivity of this probe with its target amino acids is crucial for the accurate interpretation of experimental results.

Comparative Reactivity: Cysteine vs. Histidine

The nucleophilic character of the thiol group in cysteine and the imidazole (B134444) ring in histidine makes them primary targets for Michael addition by the α,β-unsaturated aldehyde of 4-HNE. Kinetic studies have consistently demonstrated a higher reactivity of 4-HNE towards cysteine compared to histidine and lysine.[8][10][11]

Reactivity Order: Cysteine > Histidine > Lysine [3][11]

This preferential reactivity is attributed to the greater nucleophilicity of the thiolate anion (Cys-S⁻) compared to the nitrogen atoms in the imidazole ring of histidine under physiological pH.[2] The pKa of the cysteine thiol group is approximately 8.3, meaning a significant portion exists as the highly reactive thiolate at pH 7.4. In contrast, the pKa of the histidine imidazole ring is around 6.0, so while it can act as a nucleophile, it is generally less reactive than the cysteine thiolate.

Quantitative Data on 4-HNE Adduct Formation

The following table summarizes the types of adducts formed between 4-HNE and the nucleophilic amino acids cysteine and histidine.

| Amino Acid | Nucleophilic Group | Reaction Type | Adduct Structure |

| Cysteine | Thiol (-SH) | Michael Addition | Thioether adduct |

| Histidine | Imidazole Ring | Michael Addition | Imidazole adduct |

Note: While lysine is also a target, this guide focuses on the more reactive cysteine and histidine residues.

Experimental Protocols

In Vitro Adduction of Peptides with 4-HNE Alkyne

This protocol describes the reaction of 4-HNE alkyne with peptides containing cysteine or histidine residues for subsequent analysis by mass spectrometry.

Materials:

-

Peptide containing a cysteine or histidine residue (e.g., Angiotensin II for histidine, ANP for cysteine)[8]

-

4-HNE alkyne

-

Reaction Buffer: Sodium phosphate (B84403) buffer (pH 7.2-7.4)

-

Sodium borohydride (B1222165) (NaBH₄) solution (optional, for reduction of the aldehyde)

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a 1 mM stock solution of the desired peptide in the reaction buffer.

-

Prepare a 10 mM stock solution of 4-HNE alkyne in a suitable solvent like ethanol (B145695) or DMSO.

-

In a microcentrifuge tube, combine the peptide solution and 4-HNE alkyne stock solution to achieve final concentrations of approximately 0.5-1 mM for the peptide and 2-5 mM for the 4-HNE alkyne.

-

Incubate the reaction mixture at 37°C for 1-24 hours. The optimal incubation time should be determined empirically.

-

(Optional) To stabilize the adduct by reducing the aldehyde, add a fresh solution of NaBH₄ to a final concentration of ~50 mM and incubate for 30 minutes at room temperature.

-

Quench the reaction by adding a small volume of a weak acid (e.g., acetic acid) if NaBH₄ was used.

-

Dilute the sample with an appropriate solvent (e.g., 50% methanol with 0.1% TFA) for mass spectrometry analysis.

Mass Spectrometry Analysis of 4-HNE Alkyne-Peptide Adducts

Instrumentation:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometer.[12]

Procedure for MALDI-TOF Analysis:

-

Mix the diluted reaction sample with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto the MALDI target plate and allow it to dry.

-

Acquire mass spectra in the positive ion mode.

-

The formation of a 4-HNE alkyne adduct will be indicated by a mass shift corresponding to the molecular weight of the 4-HNE alkyne molecule.

Procedure for ESI-MS Analysis:

-

Introduce the diluted sample into the ESI source via direct infusion or liquid chromatography (LC).

-

Acquire mass spectra in the positive ion mode.

-

For confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of the putative adduct to obtain fragmentation data that can confirm the site of modification on the peptide.

Click Chemistry Labeling of 4-HNE Alkyne Adducts in Cell Lysates

This protocol outlines the labeling of proteins modified by 4-HNE alkyne in a cellular context.[9]

Materials:

-

Cells treated with 4-HNE alkyne

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

Procedure:

-

Treat cells with the desired concentration of 4-HNE alkyne for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

To the cell lysate, add the click chemistry reaction components in the following order: azide-reporter tag, CuSO₄, TCEP or sodium ascorbate, and TBTA.

-

Incubate the reaction at room temperature for 1-2 hours.

-

The labeled proteins can now be visualized by in-gel fluorescence (if a fluorescent tag was used) or enriched using streptavidin beads (if a biotin tag was used) for subsequent proteomic analysis.

Role in Signaling Pathways: 4-HNE and the Nrf2 Pathway

4-HNE is not merely a marker of cellular damage but also a signaling molecule that can modulate various cellular pathways.[1] A prime example is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[13][14]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles. 4-HNE can directly modify specific cysteine residues on Keap1.[14] This adduction leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, upregulating their expression.[1][15]

Caption: 4-HNE modification of Keap1 disrupts Nrf2 degradation, leading to its nuclear translocation and the activation of antioxidant gene expression.

Conclusion

The 4-HNE alkyne probe is an invaluable tool for investigating the cellular targets of this important lipid peroxidation product. The established reactivity preference for cysteine over histidine provides a fundamental basis for interpreting the results of proteomics studies utilizing this probe. The detailed protocols provided herein offer a starting point for researchers to explore the 4-HNE adductome in various biological systems. Furthermore, the visualization of the Nrf2 signaling pathway highlights how 4-HNE adduction can translate into significant physiological responses, underscoring the importance of studying these modifications in the context of health and disease. Future studies determining the precise kinetic rate constants for 4-HNE alkyne with cysteine and histidine will further refine our understanding of its utility as a chemical probe.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajrms.com [ajrms.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Landscape of Lipid Peroxidation: A Technical Guide to 4-Hydroxynonenal Alkyne Probing

For Researchers, Scientists, and Drug Development Professionals

The relentless process of lipid peroxidation, a hallmark of oxidative stress, generates a cascade of reactive aldehydes that can indiscriminately damage cellular macromolecules, contributing to the pathogenesis of numerous diseases. Among these, 4-hydroxynonenal (B163490) (4-HNE) is a highly reactive and abundant byproduct, making it a critical biomarker and mediator of cellular dysfunction. This technical guide provides an in-depth exploration of the use of 4-Hydroxynonenal alkyne (4-HNE alkyne), a powerful chemical probe, to identify and quantify the protein targets of this damaging aldehyde, thereby illuminating the intricate signaling pathways affected by lipid peroxidation.

Introduction to 4-HNE and the Power of Click Chemistry

4-HNE is an α,β-unsaturated hydroxyalkenal produced from the oxidation of ω-6 polyunsaturated fatty acids.[1] Its electrophilic nature allows it to readily form covalent adducts with nucleophilic residues on proteins, primarily cysteine, histidine, and lysine.[2][3] These modifications can alter protein structure and function, disrupting cellular signaling and contributing to disease progression.[1][4]

To effectively study the "HNE-adductome," researchers have turned to bioorthogonal chemistry. 4-HNE alkyne is a synthetic analog of 4-HNE that contains a terminal alkyne group.[1] This seemingly minor modification is key, as the alkyne handle allows for a highly specific and efficient chemical ligation to a reporter tag (e.g., biotin (B1667282) or a fluorophore) bearing a complementary azide (B81097) group. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry."[5][6] The use of 4-HNE alkyne in conjunction with click chemistry provides a robust platform for the detection, enrichment, and identification of HNE-modified proteins.[4][7] Studies have shown that 4-HNE alkyne is biologically equivalent to native HNE in its ability to induce cellular responses, such as the induction of heme oxygenase and apoptosis.[4][7][8]

Experimental Workflow: From Cell Treatment to Protein Identification

The overall workflow for identifying protein targets of 4-HNE using the alkyne probe and click chemistry is a multi-step process that requires careful execution.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature and provide a comprehensive guide for researchers.

Cell Culture and Treatment with 4-HNE Alkyne

-

Cell Seeding: Plate cells (e.g., RKO cells) at an appropriate density in culture dishes and allow them to adhere overnight.

-

Probe Treatment: Prepare a stock solution of 4-HNE alkyne in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM to 50 µM).[4][9]

-

Incubation: Remove the old medium from the cells and replace it with the 4-HNE alkyne-containing medium. Incubate the cells for a specified period (e.g., 4-6 hours) to allow for the uptake of the probe and its reaction with cellular proteins.

-

Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Harvest the cells by scraping or trypsinization.

Cell Lysis and Protein Quantification

-

Lysis Buffer: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

-

Homogenization: Ensure complete cell lysis by sonication or other appropriate methods on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Protein Assay: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction for Biotinylation

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the click chemistry reagents. A typical reaction mixture includes:

-

Azide-biotin conjugate (e.g., Azido-PEG3-Biotin)[10]

-

Copper(I) sulfate (B86663) (CuSO₄)

-

A copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

-

Incubation: Incubate the reaction mixture at room temperature with gentle shaking for a defined period (e.g., 1-2 hours) to allow for the cycloaddition reaction to proceed.

Enrichment of Biotinylated Proteins

-

Streptavidin Bead Preparation: Resuspend streptavidin-conjugated agarose (B213101) or magnetic beads in a suitable buffer.

-

Binding: Add the prepared streptavidin beads to the click chemistry reaction mixture. Incubate at 4°C with gentle rotation for a sufficient time (e.g., 2-4 hours) to allow for the high-affinity binding of biotinylated proteins to the streptavidin beads.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins. This may include buffers containing high salt concentrations and detergents.

Proteolytic Digestion and Mass Spectrometry

-

On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.

-

Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins that were adducted by 4-HNE alkyne.

Quantitative Data Presentation

The use of 4-HNE alkyne allows for both qualitative and quantitative analysis of protein adduction. The following tables summarize key quantitative findings from studies utilizing this probe.

| Parameter | Value | Reference |

| Probe Concentration Range | 1 µM - 80 µM | [4] |

| Lowest Detected Concentration (Azido-HNE) | 1 µM | [7] |

| Incubation Time (Cell Treatment) | 48 hours (for viability assays) | [4] |

| Click Chemistry Reaction Time | 1.5 - 6 hours | [9] |

Table 1: Experimental Parameters for 4-HNE Alkyne Probing

| Protein | Percent Sequence Coverage (Al-HNE) | Percent Sequence Coverage (Az-HNE) |

| 60 kDa mitochondrial heat shock protein | 40 | 23 |

| Stress-70 protein | 37 | 23 |

Table 2: Proteomic Analysis of HNE-Adducted Proteins in RKO Cells [9]

Signaling Pathways Targeted by 4-HNE

4-HNE is not merely a marker of damage but an active modulator of cellular signaling. One of the key pathways affected by 4-HNE is the Keap1-Nrf2 antioxidant response pathway.

Under normal conditions, the transcription factor Nrf2 is bound by its repressor protein Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. During oxidative stress, electrophiles like 4-HNE can form adducts with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and thereby protecting the cell from further oxidative damage.

Conclusion

The this compound probe, coupled with the specificity of click chemistry and the power of mass spectrometry-based proteomics, offers an unparalleled approach to delineating the protein targets of lipid peroxidation. This technical guide provides a framework for researchers to employ this methodology, enabling a deeper understanding of the molecular mechanisms underlying oxidative stress-related diseases and paving the way for the development of novel therapeutic strategies. The ability to identify specific protein-HNE adducts will be instrumental in validating new biomarkers and identifying novel drug targets.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. A Mass Spectrometric Analysis of 4-hydroxy-2-(E)-nonenal Modification of Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-HNE Alkyne in Unraveling the Landscape of Protein Carbonylation: A Technical Guide for Proteomic Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-hydroxynonenal (B163490) (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated during lipid peroxidation, a key event in oxidative stress. It readily forms covalent adducts with proteins, leading to cellular dysfunction and contributing to the pathology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Identifying the specific protein targets of 4-HNE is crucial for understanding its biological effects and for the development of novel therapeutic strategies. 4-HNE alkyne (aHNE) has emerged as a powerful chemical probe in proteomic studies to globally and site-specifically identify these protein modifications. This guide provides an in-depth overview of the application of 4-HNE alkyne in proteomics, detailing the underlying principles, experimental workflows, and key findings.

Introduction to 4-HNE and Protein Carbonylation

Under conditions of oxidative stress, reactive oxygen species (ROS) can initiate the peroxidation of polyunsaturated fatty acids in cellular membranes, leading to the formation of various reactive aldehydes.[1][2] Among these, 4-hydroxynonenal (4-HNE) is one of the most abundant and cytotoxic products.[1][2] Its electrophilic nature allows it to react with nucleophilic amino acid residues in proteins, primarily through Michael addition with cysteine, histidine, and lysine (B10760008) residues, and to a lesser extent, through Schiff base formation with lysine.[1][2][3] This non-enzymatic post-translational modification, a form of protein carbonylation, can alter the structure and function of proteins, thereby disrupting cellular signaling pathways and contributing to disease pathogenesis.[1][2][4]

Traditional methods for detecting 4-HNE protein adducts, such as those using anti-HNE antibodies, have been instrumental but are often limited by antibody specificity and the inability to pinpoint the exact modification sites.[3][5] To overcome these limitations and to gain a more comprehensive understanding of the "HNE-adductome," researchers have turned to chemical proteomics approaches utilizing bioorthogonal handles.

4-HNE Alkyne: A Bioorthogonal Probe for Proteomic Profiling

4-HNE alkyne is a synthetic analogue of 4-HNE that incorporates a terminal alkyne group.[6][7] This small, bioorthogonal chemical reporter group is metabolically inert within the cell but provides a specific handle for subsequent chemical ligation.[1][4] The alkyne tag allows for the covalent attachment of reporter molecules, such as biotin (B1667282) or fluorescent dyes, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][4][8]

The general workflow for using 4-HNE alkyne in proteomic studies involves several key steps:

-

Cellular Labeling: Cells or tissues are treated with 4-HNE alkyne, which permeates the cell membrane and covalently modifies proteins at the sites typically targeted by endogenous 4-HNE.[6][7]

-

Cell Lysis and Protein Extraction: Following treatment, cells are lysed, and the proteome is extracted.

-

Click Chemistry Reaction: The alkyne-tagged proteins in the cell lysate are then reacted with an azide-containing reporter molecule, such as azide-biotin.[1][6]

-

Enrichment of Modified Proteins/Peptides: The biotinylated proteins or their tryptic peptides can be selectively enriched from the complex mixture using streptavidin-coated beads.[1][8]

-

Mass Spectrometry Analysis: The enriched proteins or peptides are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for the precise identification of the modified proteins and the specific amino acid residues that were adducted.[6][7][9]

This strategy offers a significant advantage over antibody-based methods by enabling an unbiased, global, and site-specific analysis of 4-HNE protein modifications.

Experimental Workflows and Methodologies

The application of 4-HNE alkyne in proteomics has been detailed in several key studies. The following sections provide an overview of the experimental protocols and a visualization of the general workflow.

General Experimental Workflow using 4-HNE Alkyne

Caption: General workflow for identifying 4-HNE-modified proteins using 4-HNE alkyne.

Detailed Methodologies

Cell Culture and 4-HNE Alkyne Treatment:

-

Cell Lines: Human colorectal carcinoma (RKO) cells are a commonly used model system.[1]

-

Culture Conditions: Cells are typically grown in standard media (e.g., McCoy's 5A medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

4-HNE Alkyne Treatment: Cells are treated with varying concentrations of 4-HNE alkyne (e.g., 50-100 µM) for a specified duration (e.g., 2-4 hours).[6] A vehicle control (e.g., DMSO) is run in parallel.

Protein Extraction and Click Chemistry:

-

Lysis Buffer: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).

-

Click Reaction Cocktail: A typical click reaction mixture includes the cell lysate, an azide-biotin probe, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate.[1] The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature.

Enrichment of Biotinylated Proteins/Peptides:

-

Protein-level Enrichment: Biotinylated proteins can be captured using streptavidin-agarose beads. The beads are washed extensively to remove non-specifically bound proteins, and the captured proteins are eluted with a biotin-containing buffer or by boiling in SDS-PAGE sample buffer.[1][8]

-

Peptide-level Enrichment: For site-specific identification, the biotinylated proteins are first digested with trypsin. The resulting peptides are then enriched using streptavidin beads.[6] This approach reduces sample complexity and improves the identification of modification sites.

Mass Spectrometry and Data Analysis:

-

LC-MS/MS: The enriched peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., SEQUEST or Mascot) to identify the peptides and, consequently, the proteins. The search parameters are set to include the mass shift corresponding to the 4-HNE adduct on specific amino acid residues.

Quantitative Analysis of 4-HNE Protein Adducts

Quantitative proteomics techniques can be integrated into the 4-HNE alkyne workflow to compare the extent of protein modification under different conditions. One such approach utilizes isotopically tagged, photocleavable azido-biotin reagents.[6][7] This allows for the differential labeling of two samples (e.g., control vs. treated) with "light" and "heavy" isotopic tags. The relative abundance of the modified peptides can then be determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrometer.

A study by Yang et al. (2015) using this quantitative chemoproteomic platform identified and quantified 398 aHNE protein alkylation events in intact cells, comprising 386 cysteine sites and 12 histidine sites.[6][7] This represented a significant expansion of the known HNE-modified proteome.

| Parameter | Value | Reference |

| Number of aHNE protein alkylation events identified | 398 | [6][7] |

| Number of cysteine adduction sites | 386 | [6][7] |

| Number of histidine adduction sites | 12 | [6][7] |

Key Protein Targets and Biological Pathways

Proteomic studies using 4-HNE alkyne have identified a diverse range of protein targets involved in various cellular processes. These include proteins involved in:

-

Stress Response: Heat shock proteins (HSP70 and HSP90) and the 78-kDa glucose-regulated protein (GRP78) have been identified as prominent targets.[8]

-

RNA Processing and Binding: A significant enrichment of proteins involved in RNA binding and splicing has been observed.[10]

-

Protein Ubiquitination and Cell Cycle: Proteins involved in these critical regulatory pathways are also susceptible to 4-HNE modification.[10]

-

Mitochondrial Function: Several mitochondrial proteins have been identified as targets, which can have implications for cellular metabolism and energy production.[11]

The identification of these targets provides valuable insights into the molecular mechanisms by which 4-HNE exerts its cytotoxic and signaling effects.

Signaling Pathway Visualization

The modification of key signaling proteins by 4-HNE can lead to the dysregulation of important cellular pathways. For instance, 4-HNE has been shown to modulate the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response.

Caption: 4-HNE modification of Keap1 disrupts its interaction with Nrf2.

Conclusion and Future Directions

The use of 4-HNE alkyne in conjunction with click chemistry and mass spectrometry has revolutionized the study of protein carbonylation. This powerful chemoproteomic approach has enabled the global and site-specific identification of 4-HNE protein adducts, providing unprecedented insights into the molecular targets of this reactive aldehyde. The continued application of this technology, particularly when combined with advanced quantitative proteomic strategies, will undoubtedly further our understanding of the role of lipid peroxidation in health and disease and may facilitate the discovery of novel biomarkers and therapeutic targets for a wide range of pathological conditions. Future studies will likely focus on the temporal dynamics of 4-HNE modifications and their interplay with other post-translational modifications in complex biological systems.

References

- 1. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative chemoproteomics for site-specific analysis of protein alkylation by 4-hydroxy-2-nonenal in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomic mapping of 4-hydroxynonenal protein modification sites by solid-phase hydrazide chemistry and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Proteomic analysis of 4-hydroxynonenal (4-HNE) modified proteins in liver mitochondria from chronic ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of a Lipid Peroxidation Byproduct: A Technical Guide to 4-Hydroxynonenal (4-HNE) Protein Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-2-nonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated during the peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic and linoleic acid, which are abundant in cellular membranes.[1][2][3] Long considered merely a cytotoxic marker of oxidative stress, 4-HNE is now recognized as a pleiotropic signaling molecule that plays a critical role in a multitude of cellular processes.[1][4] Its biological effects are exquisitely concentration-dependent, ranging from the activation of adaptive stress responses at low levels to the induction of inflammation, apoptosis, and necrosis at higher concentrations.[2]

The primary mechanism through which 4-HNE exerts its effects is the formation of covalent adducts with proteins, a post-translational modification that can profoundly alter protein structure and function.[2][5] These modifications typically occur via Michael addition to the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues, or through the formation of Schiff bases.[2][3] This guide provides an in-depth technical overview of the biological consequences of 4-HNE protein modifications, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing the complex signaling pathways it modulates. This information is critical for professionals engaged in research and drug development for a wide array of pathologies linked to oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][6][7]

Quantitative Data on 4-HNE Effects

The biological impact of 4-HNE is tightly regulated by its intracellular concentration. The tables below summarize the quantitative effects of 4-HNE across various biological systems, providing a framework for understanding its dose-dependent activities.

Table 1: Concentration-Dependent Biological Activities of 4-HNE

| 4-HNE Concentration Range | Biological Effect | Cell/System Type | Reference(s) |

| 0.1 - 1.0 µM | Activation of NF-κB signaling via IKK modification | Human fibroblast cells, RAW 264.7 macrophages | [4] |

| > 2.5 - 50 µM | Inhibition of NF-κB signaling via IKK inhibition | Various | [4] |

| 1.0 - 10 µM | Inhibition of ornithine decarboxylase (ODC) activity | K562 and HL-60 leukemia cells | [8] |

| 10 µM | Induction of JNK activity | MonoMac6 cells | [5] |

| 20 µM | Activation of ERK1/2 and p38 MAPK pathways | 3T3-L1 adipocytes | [9] |

| 20 µM | Increased JNK phosphorylation | Human T lymphoblast cells (CRL2571) | [5] |

| 25 µM | Triggered phosphorylation of JNK | Rat neuroendocrine cells (PC12) | [5] |

| 100 µM | Induction of apoptosis and necrosis | THP-1 monocytic cells | [10] |

| 50 - 450 µM | Inhibition of Cytochrome c Oxidase (COX) activity | Isolated rat liver mitochondria | [11] |

Table 2: 4-HNE Adduct Levels in Preclinical Alzheimer's Disease (PCAD)

| Analyte | Brain Region | Measurement | Result (% of Normal Control) | Significance | Reference(s) |

| Protein-Bound 4-HNE | Hippocampus/Parahippocampal Gyrus (HPG) | Dot-blot immunoassay | 194.2 ± 12.9% | p < 0.05 | [12] |

| Protein-Bound 4-HNE | Cerebellum (CER) | Dot-blot immunoassay | 70.9 ± 3.9% | p < 0.05 | [12] |

| Extractable Acrolein | Hippocampus/Parahippocampal Gyrus (HPG) | GC-MS | 4.9 nmol/mg protein (vs. 1.9 in controls) | p < 0.05 | [12] |

Core Signaling Pathways Modulated by 4-HNE

4-HNE adduction directly impacts key signaling nodes, leading to complex and often contradictory cellular outcomes depending on the context and concentration.

Keap1-Nrf2 Antioxidant Response Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. 4-HNE can directly modify specific, highly reactive cysteine residues on Keap1 (e.g., Cys151, Cys273, Cys288).[1][13][14] This adduction induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.

NF-κB Inflammatory Pathway

The effect of 4-HNE on the NF-κB pathway is a classic example of its dose-dependent duality.

-

Low Concentrations (0.1-1.0 µM): 4-HNE can form adducts with the IκB kinase (IKK) complex, leading to its activation. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate pro-inflammatory gene expression.[4][5]

-

High Concentrations (>5 µM): At higher levels, 4-HNE can inhibit the IKK complex, preventing IκBα phosphorylation and degradation.[4][6] This traps NF-κB in the cytoplasm, suppressing both basal and inducible inflammatory responses.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 3. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 4-hydroxynonenal, a product of lipid peroxidation, on cell proliferation and ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased 4-Hydroxynonenal Formation Contributes to Obesity-Related Lipolytic Activation in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of cytochrome c oxidase activity by 4-hydroxynonenal (HNE). Role of HNE adduct formation with the enzyme subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KEAP1, a cysteine-based sensor and a drug target for the prevention and treatment of chronic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the 4-HNE Adductome: A Technical Guide to Alkyne Probes and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynonenal (B163490) (4-HNE), a highly reactive α,β-unsaturated aldehyde, is a major product of lipid peroxidation stemming from oxidative stress. Its propensity to form covalent adducts with macromolecules, particularly proteins, implicates it in a wide array of cellular signaling events and pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2][3] The comprehensive identification of these protein targets, collectively known as the 4-HNE adductome, is crucial for understanding the molecular mechanisms of oxidative stress and for the development of novel therapeutic interventions.

This technical guide provides an in-depth exploration of the use of alkyne-functionalized 4-HNE probes in conjunction with bioorthogonal click chemistry for the sensitive and specific enrichment and identification of the 4-HNE adductome. We will delve into the experimental workflows, from cell treatment to mass spectrometry-based proteomic analysis, and present key quantitative findings from seminal studies in this field. Furthermore, this guide will illustrate the critical signaling pathways modulated by 4-HNE adduction.

Quantitative Analysis of the 4-HNE Adductome

The application of alkyne probes has enabled the identification and quantification of a significant number of proteins susceptible to 4-HNE modification. The following tables summarize quantitative data from key studies, showcasing the dose-dependent nature of 4-HNE adduction and the diverse cellular processes affected.

Table 1: Proteins Identified as 4-HNE Adducts in RKO Cells Using Alkyne Probes and Click Chemistry

| Protein | Function | Concentration of Al-HNE |

| Heat shock protein 90 (HSP90) | Chaperone, protein folding | 5 µM, 10 µM, 50 µM |

| Heat shock protein 70 (HSP70) | Chaperone, stress response | 5 µM, 10 µM, 50 µM |

| 78 kDa glucose-regulated protein (GRP78) | Chaperone, endoplasmic reticulum stress | 5 µM, 10 µM, 50 µM |

| Protein disulfide-isomerase (PDI) | Protein folding, disulfide bond formation | 5 µM, 10 µM, 50 µM |

| Alpha-enolase | Glycolysis, plasminogen binding | 5 µM, 10 µM, 50 µM |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis, apoptosis | 5 µM, 10 µM, 50 µM |

Data summarized from a study on RKO cells treated with alkynyl-HNE (Al-HNE) followed by click chemistry and mass spectrometry.[4][5]

Table 2: Categorization of 4-HNE Protein Adducts in Liver Mitochondria Based on Concentration-Dependent Formation

| Category | Description | HNE Concentration | Example Proteins |

| A | Adducts formed readily at low concentrations | 10 µM | ATP synthase subunit alpha, Aldehyde dehydrogenase |

| B | Adducts detected at medium and high concentrations | 50 µM and 100 µM | Glutamate dehydrogenase 1, Carnitine O-palmitoyltransferase 2 |

| C | Adducts significantly found only at higher concentrations | >100 µM | Acyl-CoA dehydrogenase, Long-chain-fatty-acid--CoA ligase 1 |

This table is based on a study that profiled the reactivity of the liver mitochondrial proteome to HNE.[6][7]

Experimental Protocols

The successful identification of the 4-HNE adductome using alkyne probes relies on a series of well-defined experimental steps. This section provides a detailed methodology for the key experiments involved.

Synthesis of 4-HNE Alkyne Probe

The synthesis of an alkyne-tagged 4-HNE analog is a critical first step. A common approach involves the modification of a precursor molecule to introduce a terminal alkyne group while preserving the reactive α,β-unsaturated aldehyde moiety.[4][5]

Materials:

-

Starting materials for organic synthesis (e.g., protected aldehydes and alkynes)

-

Reagents for coupling, deprotection, and oxidation reactions

-

Solvents for reaction and purification

-

Chromatography equipment for purification (e.g., column chromatography)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure: A detailed synthetic scheme is often multi-step and requires expertise in organic chemistry. A representative synthesis involves the coupling of an appropriate aldehyde with a sulfinate to form an α,β-unsaturated ester. Subsequent protection of the alcohol, reduction of the ester, and oxidation yields the final alkynyl-HNE probe.[4]

Cell Culture and Treatment with 4-HNE Alkyne Probe

Materials:

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

4-HNE alkyne probe stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Wash the cells with PBS.

-

Treat the cells with varying concentrations of the 4-HNE alkyne probe (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) in serum-free medium for a specified time (e.g., 1 hour) at 37°C.[4][5]

-

After incubation, wash the cells twice with PBS to remove excess probe.

-

Harvest the cells by scraping or trypsinization.

Cell Lysis and Protein Quantification

Materials:

-

Lysis buffer (e.g., M-Per lysis buffer with protease inhibitors)

-

Sonicator

-

Bradford or BCA protein assay kit

Procedure:

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay.

Click Chemistry Reaction

The click chemistry reaction covalently links the alkyne-tagged 4-HNE adducts to a reporter molecule, typically biotin-azide, for subsequent enrichment.[8][9]

Materials:

-

Protein lysate containing 4-HNE-alkyne adducts

-

Biotin-azide (or other azide-functionalized reporter)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

Procedure:

-

To the protein lysate (e.g., 1 mg/mL), add the following reagents in order, vortexing briefly after each addition:

-

Biotin-azide (e.g., final concentration of 20 µM)

-

THPTA (e.g., final concentration of 100 µM)

-

CuSO₄ (e.g., final concentration of 20 µM)

-

Sodium ascorbate (e.g., final concentration of 300 µM) to initiate the reaction.[10]

-

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.[10]

Enrichment of Biotinylated Proteins

Materials:

-

Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic)

-

Wash buffers (e.g., PBS with detergents like SDS or Triton X-100)

-

Elution buffer (e.g., high concentration of biotin (B1667282) or denaturing buffer)

Procedure:

-

Incubate the click-reacted lysate with streptavidin beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

Sample Preparation for Mass Spectrometry

Materials:

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

Iodoacetamide (IAA) for alkylation

-

Trypsin (or another protease)

-

Formic acid for acidification

-

C18 desalting columns

Procedure:

-

Reduce the disulfide bonds in the eluted proteins with DTT or TCEP.

-

Alkylate the free cysteine residues with IAA.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Desalt and concentrate the peptides using C18 columns.

LC-MS/MS Analysis and Data Interpretation

Procedure:

-

Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]

-

Identify the peptides and their corresponding proteins by searching the acquired MS/MS spectra against a protein sequence database using software like Mascot or Sequest.

-

The identification of biotin-tagged peptides confirms the presence of a 4-HNE adduct on that specific protein.

-

Quantitative analysis can be performed using label-free or label-based methods to determine the relative abundance of adducted proteins under different conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by 4-HNE adduction and the general experimental workflow for adductome analysis.

References

- 1. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Label-Free Proteomics Assisted by Affinity Enrichment for Elucidating the Chemical Reactivity of the Liver Mitochondrial Proteome toward Adduction by the Lipid Electrophile 4-hydroxy-2-nonenal (HNE) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Label-Free Proteomics Assisted by Affinity Enrichment for Elucidating the Chemical Reactivity of the Liver Mitochondrial Proteome toward Adduction by the Lipid Electrophile 4-hydroxy-2-nonenal (HNE) [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. confluore.com.cn [confluore.com.cn]

- 11. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Deep Dive into 4-HNE Alkyne: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the fundamental principles of using 4-HNE alkyne in research.

Introduction: The Significance of 4-Hydroxynonenal (B163490) (4-HNE) and the Advent of a Powerful Research Tool

4-Hydroxy-2-nonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated during the lipid peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1][2] It is a key biomarker and mediator of oxidative stress, implicated in a multitude of pathological conditions including neurodegenerative diseases, cardiovascular diseases, and cancer.[1][3] 4-HNE exerts its biological effects primarily by forming covalent adducts with nucleophilic residues of proteins (cysteine, histidine, and lysine), thereby altering their structure and function.[4][5][6] This modification can disrupt critical cellular signaling pathways, leading to cellular dysfunction and disease progression.[3][7]

To unravel the complex roles of 4-HNE in cellular processes, researchers require tools that can specifically and sensitively detect its protein targets. 4-HNE alkyne has emerged as a powerful chemical probe for this purpose.[8] This analog of 4-HNE incorporates a terminal alkyne group, a small and biologically inert functional group that serves as a versatile handle for "click chemistry."[1][8][9] The alkyne tag allows for the covalent attachment of reporter molecules, such as biotin (B1667282) or fluorophores, enabling the enrichment, identification, and visualization of 4-HNE-modified proteins.[10][11] This guide provides a comprehensive overview of the fundamental principles and applications of 4-HNE alkyne in research.

Core Principles: Reactivity and the Power of Bioorthogonal Chemistry

The utility of 4-HNE alkyne lies in its dual reactivity. The α,β-unsaturated aldehyde moiety mimics the reactivity of endogenous 4-HNE, allowing it to form adducts with the same protein targets.[3][11] The terminal alkyne, on the other hand, provides a bioorthogonal handle for subsequent detection and analysis.[9]

The primary method for labeling 4-HNE alkyne-adducted proteins is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[10][12] This reaction is highly specific, efficient, and occurs under biocompatible conditions, making it ideal for use in complex biological samples like cell lysates.[8][10] The alkyne on the 4-HNE probe reacts with an azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide) to form a stable triazole linkage.[10][11]

The advantages of using an alkyne tag in conjunction with click chemistry are numerous:

-

High Specificity: The azide-alkyne reaction is highly selective and does not interfere with native cellular components.[8]

-

Biocompatibility: The reaction can be performed in aqueous buffers and at physiological pH.[8]

-

Small Size: The alkyne group is small and minimally perturbative to the structure and function of the parent molecule.[13]

-

Versatility: The alkyne handle can be reacted with a wide variety of azide-functionalized reporter tags for different downstream applications.

Key Applications in Research

4-HNE alkyne has become an indispensable tool for identifying and characterizing the targets of 4-HNE adduction. Its primary applications include:

-

Proteomic Profiling of 4-HNE Targets: By treating cells or tissues with 4-HNE alkyne, researchers can globally label proteins that are susceptible to modification by this lipid aldehyde. Subsequent click chemistry with biotin-azide allows for the enrichment of these labeled proteins using streptavidin affinity chromatography. The enriched proteins can then be identified and quantified by mass spectrometry, providing a comprehensive profile of the "HNE-ome."[10][14]

-

Validation of Protein Targets: Once potential targets are identified through proteomics, 4-HNE alkyne can be used in conjunction with western blotting to validate these findings. After cell treatment and click chemistry with biotin-azide, the biotinylated proteins can be detected using streptavidin-HRP conjugates.[10]

-

Imaging of 4-HNE Adducts: By using a fluorescent azide (B81097) reporter in the click reaction, researchers can visualize the subcellular localization of 4-HNE-modified proteins using fluorescence microscopy.[15]

-

Studying Signaling Pathways: By identifying the specific proteins modified by 4-HNE, researchers can gain insights into the molecular mechanisms by which this aldehyde disrupts cellular signaling.[7][16]

Experimental Protocols and Workflows

A. General Workflow for Proteomic Identification of 4-HNE Adducts

The following diagram illustrates a typical workflow for identifying 4-HNE protein adducts using 4-HNE alkyne.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Off-Target Effects of 4-Hydroxynonenal Alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynonenal (B163490) (HNE), a major product of lipid peroxidation, is a reactive aldehyde that plays a significant role in cellular signaling and oxidative stress.[1][2][3][4] Its ability to form covalent adducts with macromolecules, particularly proteins, can modulate their function and impact a variety of cellular pathways.[1][5][6] To better understand the cellular targets of HNE, a "clickable" analog, 4-Hydroxynonenal alkyne (HNE-alkyne or aHNE), has been developed.[7][8][9][10] This chemical probe, which contains a terminal alkyne group, allows for the use of bioorthogonal click chemistry to attach reporter tags, such as biotin (B1667282) or fluorescent dyes.[7][10][11] This enables the enrichment and identification of HNE-adducted proteins from complex biological samples, providing valuable insights into the mechanisms of HNE-mediated cellular effects.

However, the very reactivity that makes HNE a potent signaling molecule also raises concerns about its potential for off-target effects. Understanding the full spectrum of proteins that interact with HNE-alkyne is crucial for the accurate interpretation of experimental results and for its potential application in drug development. This technical guide provides an in-depth overview of the known off-target effects of HNE-alkyne, detailed experimental protocols for their investigation, and a summary of the key signaling pathways involved.

Quantitative Analysis of HNE-Alkyne Protein Targets

Chemoproteomic studies utilizing HNE-alkyne coupled with mass spectrometry have identified a significant number of cellular proteins that are adducted by this probe. These studies reveal a dose-dependent increase in the number of labeled proteins.[7][12] The primary targets for HNE adduction are cysteine and histidine residues, with cysteine being the most reactive.[3][13][14]

Below is a summary of protein targets identified in various studies. It is important to note that the specific targets and the extent of their modification can vary depending on the cell type, the concentration of HNE-alkyne used, and the duration of exposure.

| Protein Category | Identified Proteins (Examples) | Cell Line | Reference |

| Stress Response | Heat shock protein 70 (HSP70), Heat shock protein 90 (HSP90), 78 kDa glucose-regulated protein (GRP78) | RKO (colon cancer) | [7][12] |